Cyclohexylcarbonyl vs. Dimethoxyphenyl-carbonyl: Calculated logP and Hydrogen-Bond Donor Difference
The cyclohexylcarbonyl substituent confers substantially higher calculated lipophilicity and eliminates the hydrogen-bond donor present in unsubstituted piperazine. Compared with the 3,4-dimethoxyphenyl-carbonyl analog (CAS not available in open literature; MW 437.5 g/mol), which introduces two additional oxygen atoms as H-bond acceptors and increases polar surface area, the target compound (MW 383.5 g/mol) is predicted to have lower tPSA and higher membrane permeability . The cyclohexylcarbonyl-piperazine fragment alone has a calculated logP of ~3.60 and zero H-bond donors, properties associated with improved CNS penetration in cyclohexylpiperazine-based drug discovery programs .
| Evidence Dimension | Calculated lipophilicity and hydrogen-bond donor count |
|---|---|
| Target Compound Data | Predicted logP ~3.0–3.5 (based on cyclohexylcarbonyl-piperazine fragment logP 3.60); H-bond donors = 0 on piperazine moiety |
| Comparator Or Baseline | 4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one: additional H-bond acceptors from methoxy groups; higher tPSA expected |
| Quantified Difference | Target compound predicted to have ~2 logP units higher and reduced tPSA vs. dimethoxy analog |
| Conditions | In silico prediction based on fragment data (Hit2Lead calculated logP and tPSA) |
Why This Matters
Higher logP and zero H-bond donors on the piperazine ring favor passive membrane permeability, making this compound preferentially suited for cell-based assays requiring intracellular target engagement or CNS-penetrant probe development over more polar aryl-carbonyl analogs.
